Titanium(IV) oxide sulfate sulfuric acid hydrate

Description

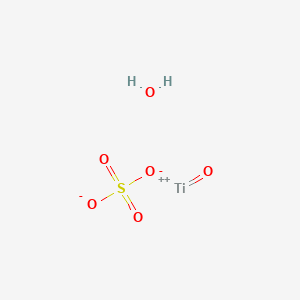

Titanium(IV) oxide sulfate sulfuric acid hydrate (TiO(SO₄)·xH₂SO₄·yH₂O) is a coordination complex where titanyl(IV) (TiO²⁺) is stabilized by sulfate (SO₄²⁻) and hydrogensulfate (HSO₄⁻) ligands in aqueous sulfuric acid . Its structure in solution involves octahedral coordination around titanium(IV), with equatorial sulfate ligands and a weakly bound trans ligand . Industrially, it is produced as a white powder or lump with variable hydration levels (synthesis grade: 5–15% H₂O; 93% purity: 38% TiO₂, 5% free H₂SO₄) . Applications include catalysis (e.g., graphene oxide synthesis) and precursor for sorption materials . It is highly corrosive, classified under GHS Hazard Codes H290 (corrosive to metals), H314 (skin corrosion), and H318 (eye damage) .

Properties

IUPAC Name |

oxotitanium(2+);sulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.O.Ti/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNAGNPMPHSIJF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].O=[Ti+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O6STi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfuric Acid Digestion of Titanium Dioxide

The most straightforward method involves reacting titanium dioxide (TiO₂) with concentrated sulfuric acid (H₂SO₄) at elevated temperatures (180–220°C). The reaction proceeds as:

Excess sulfuric acid ensures complete conversion, yielding a viscous solution of titanyl sulfate. Subsequent cooling and controlled hydrolysis precipitate hydrated titanium dioxide, while the residual sulfuric acid is recycled. Industrial implementations often optimize temperature gradients to minimize side reactions with impurities like iron or vanadium.

Key Parameters:

| Factor | Optimal Condition |

|---|---|

| H₂SO₄ concentration | 85–95% (w/w) |

| Reaction temperature | 200°C |

| Reaction time | 4–6 hours |

This method is favored for scalability but requires rigorous impurity management.

Oxalate Precursor Degradation

An alternative route employs potassium titanyl oxalate (K₂TiO(C₂O₄)₂·2H₂O ) as a precursor. Treatment with hot aqueous sulfuric acid degrades the oxalate ligands, releasing titanyl sulfate:

This method achieves higher purity by leveraging the selective solubility of potassium sulfate (K₂SO₄). However, the generation of carbon monoxide (CO) necessitates specialized venting systems, limiting its industrial adoption.

Solvent Extraction and Hydrolysis

A patented industrial process combines solvent extraction with hydrolysis to isolate titanyl sulfate from mixed-metal sulfate solutions. The steps include:

-

Extraction : Contacting a sulfuric acid solution containing Ti⁴⁺ and impurities (e.g., Fe²⁺, Al³⁺) with an organic solvent (e.g., tri-n-butyl phosphate). Titanium forms a stable sulfate complex, while impurities remain in the aqueous phase.

-

Stripping : Treating the organic phase with water or dilute sulfuric acid to recover TiOSO₄.

-

Hydrolysis : Heating the purified TiOSO₄ solution to 90–100°C to precipitate hydrated TiO₂, which is then calcined to anatase or rutile phases.

This method minimizes waste and enhances product purity, making it environmentally favorable.

Sol-Gel Synthesis for Advanced Materials

In materials science, TiOSO₄ serves as a precursor for nanostructured titanium dioxide. A sol-gel approach involves dissolving TiOSO₄ in dilute sulfuric acid, followed by controlled hydrolysis with ammonia (NH₃) or urea:

The reaction’s pH and temperature dictate the morphology of the resulting TiO₂. For instance, acidic conditions (pH 1–2) yield amorphous phases, while neutral pH promotes crystalline anatase.

Structural and Chemical Characterization

Molecular Composition

PubChem data confirms the compound’s formula as TiOSO₄·xH₂O + H₂SO₄ , with a molecular weight of 278.0 g/mol. The structure features a polymeric network of [TiO]²⁺ chains linked by sulfate ions, with water molecules occupying interstitial sites.

Hydration States:

| Hydrate Form | Structural Feature |

|---|---|

| Anhydrous TiOSO₄ | Bridging oxo ligands between Ti centers |

| Monohydrate | One water molecule per Ti site |

Spectral Data

-

IR Spectroscopy : Strong absorption bands at 980 cm⁻¹ (S–O stretching) and 650 cm⁻¹ (Ti–O–Ti bridging).

-

XRD : Broad peaks at 2θ = 25° (amorphous TiO₂) and 30° (sulfate crystallites).

Industrial and Research Applications

| Application | Method Used | Outcome |

|---|---|---|

| Pigment Production | Direct H₂SO₄ digestion | High-purity TiO₂ for coatings |

| Catalysis | Sol-gel synthesis | Mesoporous TiO₂ with high activity |

| Battery Cathodes | Solvent extraction | Amorphous TiO₂/RuO₂ composites |

Chemical Reactions Analysis

Hydrolysis Reactions

TiOSO₄ undergoes hydrolysis in aqueous environments to form titanium dioxide (TiO₂) and sulfuric acid:

Key factors influencing hydrolysis:

-

Concentration: Solutions below 0.2 M TiOSO₄ favor rapid hydrolysis, while higher concentrations (0.25–1.0 M) stabilize the compound due to self-buffering acidic conditions .

-

pH dependence: Hydrolysis accelerates in neutral or alkaline conditions but is suppressed in acidic media (pH < 1) .

Table 1: pH and Stability of TiOSO₄ Solutions

| Concentration (M) | pH | Stability Against Hydrolysis |

|---|---|---|

| 0.25 | 0.9 | Moderate |

| 0.5 | 0.7 | High |

| 1.0 | 0.5 | Very High |

Redox Reactions

TiOSO₄ participates in redox processes due to the variable oxidation states of titanium:

-

Reduction: In the presence of hydrogen gas, Ti⁴⁺ reduces to Ti³⁺:

-

Oxidation: Under oxidative conditions (e.g., O₂), TiOSO₄ forms peroxo complexes, critical in catalytic applications .

Industrial Context:

In the sulfate process, ilmenite (FeTiO₃) reacts with concentrated H₂SO₄ to yield TiOSO₄ and FeSO₄. The Fe²⁺ is precipitated, leaving Ti⁴⁺ in solution for subsequent hydrolysis .

Substitution Reactions

The sulfate group in TiOSO₄ can be replaced by other ligands:

-

Chloride substitution: In the presence of Cl⁻, sulfate ligands are displaced, forming titanium oxychloride intermediates:

This reaction is utilized in synthesizing Ti-based catalysts .

Structural Insight:

SAXS analysis reveals that TiOSO₄ solutions contain {Ti₁₈} clusters, where sulfate ligands exhibit dynamic binding. This lability explains the compound’s high solubility and reactivity .

Mechanistic Insights

-

Self-assembly in solution: TiOSO₄ exists as {Ti₁₈O₂₇(H₂O)₂₅(SO₄)₉.₅} clusters in aqueous media, confirmed by X-ray diffraction . These clusters enhance solubility and mediate hydrolysis pathways.

-

Acid buffering: Deprotonation of water molecules bound to Ti⁴⁺ generates acidic conditions (pH ~0.5–1.0), which stabilize TiOSO₄ against hydrolysis .

Scientific Research Applications

Scientific Research Applications

Titanium(IV) oxide sulfate sulfuric acid hydrate has several notable applications in scientific research:

Catalysis

- Role in Catalytic Reactions: The compound serves as a precursor for synthesizing titanium-based catalysts. Its unique properties facilitate various catalytic processes, including oxidation reactions .

Material Science

- Synthesis of Titanium Dioxide (TiO₂): It plays a crucial role in the sulfate process for producing TiO₂ from ilmenite ore (FeTiO₃). The leaching of altered ilmenite using sulfuric acid leads to the formation of titanium oxysulfate, which can be further processed to yield high-purity TiO₂ .

- Nanoparticle Formation: Research has shown that titanium oxysulfate can self-assemble into clusters that assist in the formation of mesoporous titania particles with specific crystalline structures, beneficial for photocatalytic applications .

Biomedical Applications

- Drug Delivery Systems: Investigations into the compound's biocompatibility have highlighted its potential use in drug delivery systems due to its ability to encapsulate therapeutic agents .

- Antimicrobial Properties: Studies are exploring its efficacy as an antimicrobial agent, particularly in medical devices and coatings .

Industrial Applications

This compound is widely utilized in various industries:

Pigment Production

- Use in Paints and Coatings: The compound is extensively used as a pigment due to its opacity and brightness, making it ideal for paints, coatings, and plastics .

Chemical Manufacturing

- Catalytic Agent: It acts as a catalyst in several chemical processes, enhancing reaction rates and selectivity .

Environmental Applications

- Wastewater Treatment: Research indicates its potential utility in treating wastewater by facilitating the removal of contaminants through adsorption processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Catalysis | Precursor for titanium-based catalysts | Enhances oxidation reactions |

| Material Science | Synthesis of TiO₂ | Critical in the sulfate process |

| Biomedical | Drug delivery systems | Investigated for biocompatibility |

| Industrial Pigments | Paints and coatings | Provides opacity and brightness |

| Chemical Manufacturing | Catalytic agent | Improves reaction rates |

| Environmental | Wastewater treatment | Potential for contaminant removal |

Case Studies

Case Study 1: Synthesis of TiO₂ Nanoparticles

A study demonstrated the use of titanium(IV) oxide sulfate in synthesizing TiO₂ nanoparticles through controlled hydrolysis. The resulting nanoparticles exhibited enhanced photocatalytic activity due to their unique size and structure .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of titanium oxysulfate showed promising results when incorporated into medical device coatings, significantly reducing bacterial colonization compared to standard materials .

Mechanism of Action

The mechanism by which titanium(IV) oxide sulfate sulfuric acid hydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Titanium(IV) Oxysulfate Monohydrate (TiOSO₄·H₂O)

- Molecular Formula : TiOSO₄·H₂O.

- Structure: Crystalline phase dominated by titanyl sulfate monohydrate, with TiO₂ content ~38–39% and SO₃ ~52.5–53% .

- Stability : Stable in concentrated H₂SO₄ (480–520 g/L), forming molecularly dispersed Ti(IV) solutions .

- Applications : Intermediate in sorption material synthesis .

- Safety : Less corrosive than the sulfuric acid hydrate form due to lower free H₂SO₄ content.

Vanadium(IV) Oxide Sulfate Hydrate (VO(SO₄)·xH₂O)

- Molecular Formula : VO(SO₄)·H₂O (CAS 123334-20-3).

- Structure : Oxovanadium(IV) center coordinated by sulfate and water .

- Applications: Catalyst for oxidation reactions (e.g., cyclohexenone aromatization) and dietary supplements .

- Safety : Classified as H302 (harmful if swallowed) ; less corrosive than Ti(IV) analogs.

Cerium(IV) Sulfate Hydrate Complex with Sulfuric Acid (Ce(SO₄)₂·H₂SO₄·xH₂O)

Sulfuric Acid Hydrates (H₂SO₄·nH₂O)

- Structure: Forms multiple hydrates (e.g., monohydrate, tetrahydrate) with distinct thermodynamic properties .

- Stability : Hydration stabilizes H₂SO₄; radiolysis on Europa’s surface produces sulfuric acid hydrates linked to geologic activity .

- Applications : Planetary science (surface composition of icy moons) ; industrial acid catalyst.

- Safety : Highly corrosive but lacks metal center toxicity.

Comparative Data Table

Key Research Findings

- Stability : Sulfate ligands stabilize Ti(IV) in acidic solutions, with stability constants (log K₁–K₃) varying by study .

- Structural Insights : Ti(IV) complexes exhibit Ti–O bond distances of 1.64–2.22 Å, depending on ligand coordination .

- Environmental Relevance : Sulfuric acid hydrates on Europa correlate with radiolytic sulfur cycles, unlike synthetic Ti/V/Ce sulfates .

Biological Activity

Titanium(IV) oxide sulfate sulfuric acid hydrate, commonly referred to as titanium oxysulfate or titanyl sulfate (chemical formula: TiOSO₄·nH₂O), is an inorganic compound with significant industrial and biological implications. Its unique properties, including reactivity and ability to form stable complexes, have led to extensive research into its biological activity. This article explores the biological activity of titanium(IV) oxide sulfate, focusing on its mechanisms of action, potential applications in medicine and biology, and relevant case studies.

Overview of Chemical Structure

Titanium(IV) oxide sulfate is synthesized by treating titanium dioxide with fuming sulfuric acid. It typically exists as a white solid and can hydrolyze in aqueous solutions to form titanium dioxide and sulfuric acid. The hydrolysis process can be influenced by various factors such as concentration and temperature .

The biological activity of titanium(IV) oxide sulfate is primarily attributed to its interactions at the cellular level. The compound can undergo hydrolysis, leading to the formation of reactive species that may interact with biological molecules. The primary biochemical pathways affected include:

- Hydrolysis : This reaction produces titanium dioxide (TiO₂), which has been studied for its photocatalytic properties and potential in drug delivery systems.

- Oxidation-Reduction Reactions : Titanium(IV) can undergo redox reactions, altering its oxidation state and potentially affecting cellular redox balance.

- Complex Formation : The compound can form complexes with various ligands, influencing its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that titanium(IV) oxide sulfate exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for applications in medical devices and coatings .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of titanyl sulfate against Staphylococcus aureus, it was found that concentrations above 0.5% significantly reduced bacterial viability after 24 hours of exposure. This suggests potential applications in wound dressings and surgical instruments.

Drug Delivery Systems

The ability of titanium(IV) oxide sulfate to form stable complexes makes it an interesting candidate for drug delivery systems. Its biocompatibility and capacity to encapsulate therapeutic agents allow for targeted delivery mechanisms.

Research Findings

A study conducted on the encapsulation efficiency of doxorubicin using titanyl sulfate demonstrated over 70% encapsulation efficiency, with sustained release profiles observed over 48 hours. This highlights its potential utility in cancer therapies .

Cytotoxicity Studies

While exploring the biological activity of titanium(IV) oxide sulfate, cytotoxicity studies are crucial to understand its safety profile. Research indicates that at low concentrations, the compound exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for biomedical applications .

Tables Summarizing Key Findings

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and compositional properties of Titanium(IV) oxide sulfate sulfuric acid hydrate?

- Methodological Answer : Use infrared (IR) spectroscopy to identify sulfate (SO₄²⁻) and hydroxyl (O-H) functional groups, as well as titanium-oxygen bonding patterns. Inductively Coupled Plasma (ICP) analysis quantifies titanium content (15–25 wt%) via combustion and gravimetric analysis of residual oxides. Karl Fischer titration determines water content (5–15 wt%), while acid-base titration with NaOH measures free sulfuric acid (20–50 wt%) . X-ray diffraction (XRD) can resolve crystalline phases, though the compound’s variable hydration complicates pattern interpretation. Validate results against certified reference materials for accuracy.

Q. How can researchers assess the purity of this compound in synthetic batches?

- Methodological Answer : Combine gravimetric analysis (e.g., calcination to TiO₂ for titanium quantification) with volumetric methods. For example, dissolve the compound in water, neutralize excess sulfuric acid with standardized NaOH, and back-titrate to determine sulfate content. Cross-validate using ICP-OES for trace metal impurities (<0.01% for synthesis-grade materials) and thermogravimetric analysis (TGA) to quantify hydrated water loss .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of acidic vapors. Store in airtight containers in cool, dry environments to prevent hydrolysis or moisture absorption. For spills, neutralize with sodium bicarbonate and dispose of waste via licensed chemical disposal services. Refer to safety data sheets (SDS) for emergency procedures, including eye irrigation and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can experimental design address discrepancies in nucleation rates of sulfuric acid hydrates in atmospheric models?

- Methodological Answer : Integrate ab initio calculations (e.g., density functional theory) to refine cluster thermodynamics with experimental nucleation kinetics. For lab studies, use flow reactors to simulate atmospheric conditions (e.g., controlled humidity, temperature gradients). Compare results with classical nucleation theory (CNT) predictions, adjusting parameters like sulfuric acid concentration (0.1–10 ppm) and relative humidity (40–90%) to resolve model-experiment mismatches. Statistical tools (e.g., Monte Carlo simulations) can quantify uncertainties in hydration energy and entropy terms .

Q. What methodologies optimize this compound as a catalyst precursor in heterogeneous reactions?

- Methodological Answer : Pre-treat the compound by calcination (300–600°C) to convert it into TiO₂-SO₄²⁻ frameworks with enhanced acidity. Use BET surface area analysis and NH₃-TPD to correlate catalytic activity with sulfate content and acid site density. Test performance in model reactions (e.g., esterification or oxidation) under varying pH (1–5) and temperature (25–80°C). Post-reaction characterization via XPS or FTIR identifies sulfate leaching or structural degradation mechanisms .

Q. How do thermodynamic properties of aqueous sulfuric acid systems influence the stability of Titanium(IV) oxide sulfate hydrates?

- Methodological Answer : Construct phase diagrams using Gibbs energy minimization software (e.g., FactSage) with input parameters from experimental enthalpy of dilution and heat capacity data. For stability studies, vary sulfuric acid mole fraction (0.1–0.9) and temperature (200–350 K) to identify regions where Titanium(IV) oxide sulfate hydrates precipitate or decompose. Differential scanning calorimetry (DSC) can validate predicted phase transitions, such as hydrate melting or sulfate dissociation .

Q. What analytical strategies resolve contradictions in redox titration data when using sulfate-based oxidants like Titanium(IV) complexes?

- Methodological Answer : Address interference from free sulfuric acid by pre-titrating the compound with NaOH to neutralize non-coordinated H₂SO₄. Use Ce(IV) sulfate as a redox indicator in back-titration setups, monitoring potential shifts via potentiometry. Validate with UV-Vis spectroscopy at 320 nm (Ce⁴⁺ absorption band) to confirm endpoint accuracy. For conflicting results, employ ICP-MS to detect trace metal contaminants (e.g., Fe³⁺) that alter redox potentials .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on the role of Titanium(IV) oxide sulfate hydrates in planetary surface chemistry (e.g., Europa-like environments)?

- Methodological Answer : Replicate high-radiation, low-temperature conditions (e.g., 90–130 K, electron/ion bombardment) in vacuum chambers to study sulfate polymerization and hydrate stability. Compare Raman spectra (e.g., S-O stretching at 950–1050 cm⁻¹) with remote sensing data from missions like Galileo. Discrepancies may arise from differing radiation fluxes or impurities (e.g., vanadium analogs); control experiments with pure H₂SO₄ hydrates can isolate titanium-specific effects .

Q. What statistical approaches reconcile variability in hydration state measurements of Titanium(IV) oxide sulfate hydrates?

- Methodological Answer : Apply multivariate regression to TGA and Karl Fischer data, accounting for kinetic delays in water release. Use error propagation models to quantify uncertainty in stoichiometric coefficients (e.g., x in TiOSO₄·xH₂SO₄·yH₂O). Cross-check with synchrotron XRD to resolve amorphous vs. crystalline hydration phases. Publish raw datasets with metadata (e.g., humidity during storage) to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.